XPhos Palladacycle Gen. 4 is an air- and thermally-stable Pd(II) pre-catalyst designed for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcF-cpBgtC3Ae3pvRC_rQtfNcbtFk-pDkmqiagpduDzmUupV4Z0GoLb9w243C4jFY639omom1B3t5kHgTvRdkxEpIMJl63ziNwQVsWeM1fGYLXKiH8eiH8V_8Wwe6-xXttOJy8f3PZclQSjsCadZ2lHf5LyQbq3p7H4bQUa-IOMimGYG1lOCpnDhBRIVO9vF47YMN9QvOFoKkB-yPcPfjRhdXpZE-XXksoH9lHDQO5ZQq9yZO1kW4wGyo5jAiSivhp9e_92nFdgZGMpg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdEYDjneAwPS3gTRdlZIeznV8yr1vZVZcQzGVyY59_umLMlcWG00xNl1Po_y-hBq1EHm2_2DfDFCGQSbNNCWlMKeSxUuzNuZQYf5nERmZ9LOPeLXs77_b3at42pheQSQB07B0NwL1OXixcSo8sFKK6Pa08dg%3D%3D)] As a fourth-generation (G4) Buchwald pre-catalyst, it features a methylated aminobiphenyl backbone. This structural design ensures the rapid and efficient generation of the active monoligated Pd(0) species necessary for catalysis, while offering enhanced stability and solubility compared to earlier generations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcF-cpBgtC3Ae3pvRC_rQtfNcbtFk-pDkmqiagpduDzmUupV4Z0GoLb9w243C4jFY639omom1B3t5kHgTvRdkxEpIMJl63ziNwQVsWeM1fGYLXKiH8eiH8V_8Wwe6-xXttOJy8f3PZclQSjsCadZ2lHf5LyQbq3p7H4bQUa-IOMimGYG1lOCpnDhBRIVO9vF47YMN9QvOFoKkB-yPcPfjRhdXpZE-XXksoH9lHDQO5ZQq9yZO1kW4wGyo5jAiSivhp9e_92nFdgZGMpg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrKvjlsyDSHGLA3TT77Bbbu2mGjFaFIkJDUMI463tHE-Gi68oJ541hLb9XzU8k4fWwPQwxOpOZl2-0pIMdhz5PW5ywPf0T1u2k6fTzwtGjqEaCUtHARnk0eNkGh2jKX5eXX_vKrbhaUwmbohngjwq8gZf7JK_t3w%3D%3D)] These attributes make it a reliable and robust choice for reproducible, high-performance applications in both research and process chemistry.
Attempting to substitute XPhos Palladacycle Gen. 4 with an in-situ mixture of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and the XPhos ligand fails to provide equivalent performance.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXaP4_jS2st8Mxs--kM4EBQzRPxYUXkyeA72reK_wD0fav_wHO5KRz5OCrz49JZqT9jmkkRRus56sVTX9tolE0WMBm6zzZyZ8pBudMsyHrJGepiVcDsfLWxiW-Yt3SkOO1KcTk8AVZ6w%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5SRVKiToeClN4IZeTg1pt6gaqn8CMKQPEWsuKyxvwgyI3nRKeHMKXn9gbkP1YB97LAItpjJ9D16BeqY6BgU8FA4gqrT-Ly6_U4mA6vNwaBkUnjXK4Gj3c2-jA_a5hhIywr4xM)] Such mixtures can lead to uncontrolled and inefficient formation of the active catalytic species, requiring higher catalyst loadings and resulting in poor reproducibility.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPZOLSDPC5aB7M_YBwigqQ3iYeDe5C-8D1IdkGqU4M2NwkQNMY592pTJAeljKjRV3nV5KHh0jgiuQelLcj3bEnWuKdEPWDaLJ3SmgH47rYvFUbDAbwErCgOnAckFx8a6PxQBUmIazPax1vDEQ46ibMxiKYubHSuWwTHcpc6-EWkDjkmT39j1_66_xl4gIA)] Earlier generations of palladacycle pre-catalysts also present procurement disadvantages; for instance, G1 pre-catalysts require high activation temperatures, and G2 variants exhibit lower stability.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXaP4_jS2st8Mxs--kM4EBQzRPxYUXkyeA72reK_wD0fav_wHO5KRz5OCrz49JZqT9jmkkRRus56sVTX9tolE0WMBm6zzZyZ8pBudMsyHrJGepiVcDsfLWxiW-Yt3SkOO1KcTk8AVZ6w%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET0MSuZP7W2yXw-G7e6CIJ414ksX12tAB9APbPICNMQwUqjaz5Fe2Zy6gTFOXqcifmkeQ3ViWyBOFB-RB9cOjTRC6VgO3hLGHH5ce-NmJRIzp6nPDiBaEssXkoN_RqRahdZzJNyZM8y-y3aaM%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4ewiYm3YvHJp0PxXkVNt6pOfVbtEsvF8wTTCOk0yymSeISZtvagAIyVAbZsb6cxS2mwARcSlvN3jNzJBuUGU1fHBI3qeGgOwYIeRbl6kga6XyqYzyfkcjTZ6_1cv8fypv4QZYSzumY11Xj5I%3D)] The G3 pre-catalyst, while highly effective, releases carbazole upon activation, which can in some cases inhibit catalysis or complicate purification—an issue mitigated by the N-methylcarbazole byproduct generated from the G4 catalyst.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrKvjlsyDSHGLA3TT77Bbbu2mGjFaFIkJDUMI463tHE-Gi68oJ541hLb9XzU8k4fWwPQwxOpOZl2-0pIMdhz5PW5ywPf0T1u2k6fTzwtGjqEaCUtHARnk0eNkGh2jKX5eXX_vKrbhaUwmbohngjwq8gZf7JK_t3w%3D%3D)]
Fourth-generation (G4) Buchwald pre-catalysts, including XPhos Pd G4, are designed for superior stability compared to earlier generations. They are air, moisture, and thermally stable solids with good solubility in common organic solvents.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrKvjlsyDSHGLA3TT77Bbbu2mGjFaFIkJDUMI463tHE-Gi68oJ541hLb9XzU8k4fWwPQwxOpOZl2-0pIMdhz5PW5ywPf0T1u2k6fTzwtGjqEaCUtHARnk0eNkGh2jKX5eXX_vKrbhaUwmbohngjwq8gZf7JK_t3w%3D%3D)] This enhanced stability is a significant improvement over second-generation (G2) pre-catalysts, which are known for lower stability, and first-generation (G1) versions that require higher temperatures for activation.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET0MSuZP7W2yXw-G7e6CIJ414ksX12tAB9APbPICNMQwUqjaz5Fe2Zy6gTFOXqcifmkeQ3ViWyBOFB-RB9cOjTRC6VgO3hLGHH5ce-NmJRIzp6nPDiBaEssXkoN_RqRahdZzJNyZM8y-y3aaM%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4ewiYm3YvHJp0PxXkVNt6pOfVbtEsvF8wTTCOk0yymSeISZtvagAIyVAbZsb6cxS2mwARcSlvN3jNzJBuUGU1fHBI3qeGgOwYIeRbl6kga6XyqYzyfkcjTZ6_1cv8fypv4QZYSzumY11Xj5I%3D)] This robustness simplifies handling for array-based screening and improves consistency in process development workflows where catalyst longevity in solution is critical.
| Evidence Dimension | Air, Moisture, and Thermal Stability |
| Target Compound Data | High (Air, moisture, and thermally stable as a solid) |
| Comparator Or Baseline | XPhos Pd G2: Lower stability. XPhos Pd G1: Requires high activation temperature. |
| Quantified Difference | Qualitatively superior handling and storage properties compared to G1 and G2. |
| Conditions | General laboratory and process chemistry handling and storage. |
Reduces the need for strictly inert atmosphere handling, decreases catalyst degradation during storage and setup, and improves batch-to-batch reproducibility.
A key procurement differentiator between G4 and G3 pre-catalysts is the nature of the byproduct formed upon activation. G3 pre-catalysts release carbazole, which in some instances can inhibit the reaction or complicate product purification.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrKvjlsyDSHGLA3TT77Bbbu2mGjFaFIkJDUMI463tHE-Gi68oJ541hLb9XzU8k4fWwPQwxOpOZl2-0pIMdhz5PW5ywPf0T1u2k6fTzwtGjqEaCUtHARnk0eNkGh2jKX5eXX_vKrbhaUwmbohngjwq8gZf7JK_t3w%3D%3D)] The methylated aminobiphenyl backbone of XPhos Palladacycle Gen. 4 was specifically designed to address this, yielding N-methylcarbazole upon activation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)] This byproduct is generally less intrusive to the catalytic process. Furthermore, G4 pre-catalysts exhibit higher solubilities in common cross-coupling solvents compared to their G3 counterparts, which can be advantageous in achieving homogeneous reaction conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrKvjlsyDSHGLA3TT77Bbbu2mGjFaFIkJDUMI463tHE-Gi68oJ541hLb9XzU8k4fWwPQwxOpOZl2-0pIMdhz5PW5ywPf0T1u2k6fTzwtGjqEaCUtHARnk0eNkGh2jKX5eXX_vKrbhaUwmbohngjwq8gZf7JK_t3w%3D%3D)]
| Evidence Dimension | Activation Byproduct and Solubility |
| Target Compound Data | Forms N-methylcarbazole; Higher solubility |
| Comparator Or Baseline | XPhos Pd G3: Forms carbazole; Lower solubility |
| Quantified Difference | Structural modification prevents formation of potentially inhibitory carbazole byproduct. |
| Conditions | Standard cross-coupling reaction activation. |
This minimizes potential catalyst inhibition, simplifies downstream purification, and can improve process efficiency, particularly in pharmaceutical applications where impurity profiles are critical.
Both G3 and G4 XPhos pre-catalysts demonstrate high efficacy in Suzuki-Miyaura couplings involving substrates susceptible to side reactions, such as protodeboronation of unstable boronic acids.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)] The rapid activation and high catalytic activity of these pre-formed palladacycles are crucial for achieving high yields with challenging partners like electron-rich, sterically hindered, and heteroaryl chlorides.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)] For example, XPhos Pd G4 can successfully couple unstable boronic acids with various aryl chlorides, providing biaryl products in very high yields under mild conditions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)] This level of performance is difficult to achieve with less stable or slower-activating catalyst systems.
| Evidence Dimension | Yield in Suzuki-Miyaura Coupling of Unstable Boronic Acids |
| Target Compound Data | Very high yields |
| Comparator Or Baseline | Traditional Pd sources (e.g., Pd(OAc)2) which can lead to lower yields or failure due to side reactions like protodeboronation. |
| Quantified Difference | Enables high-yield coupling where less efficient systems fail or give poor results. |
| Conditions | Suzuki-Miyaura coupling with unstable boronic acids and challenging aryl chlorides. |
For syntheses involving sensitive or unstable coupling partners, procuring a highly active, pre-formed catalyst like XPhos Pd G4 is critical to maximize yield and minimize failure.
The combination of high air- and thermal-stability, improved solubility, and a non-inhibitory byproduct makes this catalyst highly suitable for process development.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrKvjlsyDSHGLA3TT77Bbbu2mGjFaFIkJDUMI463tHE-Gi68oJ541hLb9XzU8k4fWwPQwxOpOZl2-0pIMdhz5PW5ywPf0T1u2k6fTzwtGjqEaCUtHARnk0eNkGh2jKX5eXX_vKrbhaUwmbohngjwq8gZf7JK_t3w%3D%3D)] Its reliability and robust performance support consistent, reproducible results from bench-scale to pilot plant, which is a critical procurement consideration for pharmaceutical manufacturing.
In automated and parallel synthesis platforms, catalyst handling and stability are paramount. The air-stability of XPhos Palladacycle Gen. 4 simplifies array preparation and reduces experimental variability caused by catalyst degradation, making it a superior choice over less stable pre-catalysts or inconsistent in-situ mixtures.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPZOLSDPC5aB7M_YBwigqQ3iYeDe5C-8D1IdkGqU4M2NwkQNMY592pTJAeljKjRV3nV5KHh0jgiuQelLcj3bEnWuKdEPWDaLJ3SmgH47rYvFUbDAbwErCgOnAckFx8a6PxQBUmIazPax1vDEQ46ibMxiKYubHSuWwTHcpc6-EWkDjkmT39j1_66_xl4gIA)]
This pre-catalyst is the right choice for challenging Suzuki-Miyaura or Buchwald-Hartwig couplings that are sluggish or low-yielding with other systems. Its ability to rapidly generate a highly active L-Pd(0) species is critical for efficiently coupling sterically hindered substrates or unstable partners, such as certain heteroaryl halides and boronic acids, maximizing the probability of synthetic success.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1lyWCxEfC7ZcJp4YotjcdmDwG6WwuP8yqmHwgeCOqL-kPUzB9B_FieetS6ZRkz51wOpGa3RNqqM4vfwdKnalr_G8uGzmUnsWr_fCIeM7WVM1XUg0YkHv4PdB1_3lX0IkR8MkW8sLyVJGsiZV1mOjy6jnm4GmvDLVNgNqFtW4jDHlznUX5YbUASogTPT8lcrErKpHn0K5NSAVjf4emxfhQ7eVtISpWuS0BzZNOWLenl20kK8eRXSN-yLoa4zp1xANIYV8-RuQSBt_57Q%3D%3D)]